Amifostine Reduces Cumulative Cisplatin Nephrotoxicity by Over 60% in Phase III Trial
In a randomized Phase III trial of 242 advanced ovarian cancer patients, amifostine (910 mg/m²) added to cyclophosphamide/cisplatin (CP) significantly reduced the incidence of cumulative nephrotoxicity compared to CP alone [1]. The data demonstrates a clear protective effect against a major dose-limiting toxicity of cisplatin.
| Evidence Dimension | Incidence of ≥40% decrease in creatinine clearance after ≥4 cycles of cisplatin (100-120 mg/m²) chemotherapy |
|---|---|
| Target Compound Data | 10% (9/88) of patients in the amifostine + CP group |
| Comparator Or Baseline | 32% (29/91) of patients in the CP alone (placebo) group |
| Quantified Difference | 68.75% relative risk reduction (from 32% to 10%) |
| Conditions | Phase III randomized controlled trial in advanced ovarian cancer patients receiving cyclophosphamide (1000 mg/m²) and cisplatin (100 mg/m²) ± amifostine (910 mg/m²) every 3 weeks for 6 cycles. |
Why This Matters
This 68.75% reduction in a clinically significant renal endpoint establishes amifostine as a uniquely effective nephroprotectant for cisplatin regimens, a benefit not demonstrated with alternative antioxidants or cytoprotectants in comparable randomized settings.
- [1] Kemp, G. et al. (1996). 500 Amifostine (AMI) selectively protects against cumulative toxicities of cyclophosphamide (C) and cisplatin (P). European Journal of Cancer, 32(Suppl 5), S114. View Source
